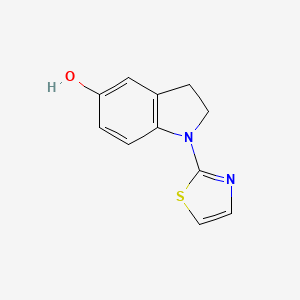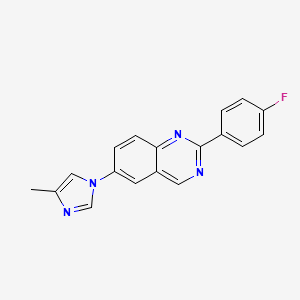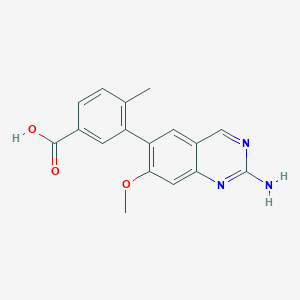
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol It is characterized by the presence of a methoxypyridine ring attached to a pentenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate typically involves the esterification of 3-(6-methoxypyridin-3-yl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the pentenedioate moiety can be reduced to form a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of 3-(6-hydroxypyridin-3-yl)pent-2-enedioate.
Reduction: Formation of dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The methoxypyridine ring can participate in hydrogen bonding and π-π interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of biological pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
- Dimethyl 3-(6-hydroxypyridin-3-yl)pent-2-enedioate
- Dimethyl 3-(6-methylpyridin-3-yl)pent-2-enedioate
- Dimethyl 3-(6-chloropyridin-3-yl)pent-2-enedioate
Comparison: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, methyl, and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets.
Propriétés
Formule moléculaire |
C13H15NO5 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate |
InChI |
InChI=1S/C13H15NO5/c1-17-11-5-4-9(8-14-11)10(6-12(15)18-2)7-13(16)19-3/h4-6,8H,7H2,1-3H3 |
Clé InChI |
KEIJMNFBRJDLNU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C(=CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)








![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)



